4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
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Overview
Description
4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a compound that features an imidazo[1,2-a]pyridine moiety, which is known for its wide range of pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a two-step process involving the condensation of N-(prop-2-yn-1-yl)pyridin-2-amines followed by a Sandmeyer reaction.
Attachment of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.
Formation of the benzamide moiety: This involves the reaction of the imidazo[1,2-a]pyridine derivative with 4-ethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazo[1,2-a]pyridine core can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the benzamide moiety can be achieved using lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Alkyl or aryl halides in the presence of a base like potassium carbonate (K2CO3) in acetonitrile (MeCN).
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly against breast cancer cells.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These include compounds like alpidem, zolpidem, and minodronic acid, which have various pharmacological activities.
Benzamide derivatives: Compounds like clemizole and etonitazene, which are known for their antihistaminic and analgesic properties.
Uniqueness
4-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is unique due to its combined imidazo[1,2-a]pyridine and benzamide moieties, which confer a broad range of biological activities. This dual functionality makes it a versatile compound for various therapeutic applications.
Properties
IUPAC Name |
4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-2-23-16-8-6-14(7-9-16)18(22)19-11-10-15-13-21-12-4-3-5-17(21)20-15/h3-9,12-13H,2,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWMDLOYFNAKKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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